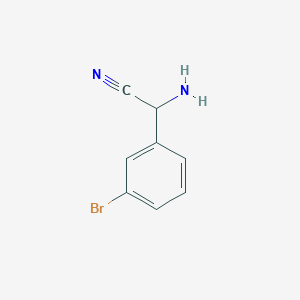

2-Amino-2-(3-bromophenyl)acetonitrile

Beschreibung

BenchChem offers high-quality 2-Amino-2-(3-bromophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-bromophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(3-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSSLCMKVEGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 2-Amino-2-(3-bromophenyl)acetonitrile in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(3-bromophenyl)acetonitrile stands as a pivotal building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—an amine, a nitrile, and a synthetically versatile aryl bromide—offers a powerful platform for the construction of diverse and complex heterocyclic scaffolds. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the assembly of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the significance of the resulting compounds in drug discovery programs.

Introduction: The Architectural Value of a Trifunctional Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one such ring system.[1][2] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[3][4] The challenge and art of drug discovery, therefore, often lie in the efficient and strategic synthesis of novel heterocyclic scaffolds.

2-Amino-2-(3-bromophenyl)acetonitrile, an α-aminonitrile, emerges as a particularly valuable starting material in this context.[5][6] Its structure is a convergence of three key reactive centers:

-

The α-Amino Group: A primary amine that serves as a potent nucleophile or a foundational element for imine formation, crucial for cyclization reactions.

-

The Nitrile Group: A versatile functional group that can act as an electrophile, participate in cycloadditions, or be hydrolyzed to a carboxylic acid.[7]

-

The 3-Bromophenyl Moiety: A critical synthetic handle. The bromine atom allows for post-scaffold construction modifications via a host of powerful cross-coupling reactions, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies.[8]

This guide will illuminate how these functionalities can be orchestrated to build medicinally relevant heterocycles.

Synthesis of the Core Building Block

The most common and efficient method for preparing α-aminonitriles like 2-amino-2-(3-bromophenyl)acetonitrile is the Strecker synthesis .[9][10] This robust one-pot, three-component reaction combines an aldehyde (3-bromobenzaldehyde), an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide).[7][11]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="3-Bromobenzaldehyde"]; B [label="Ammonia (NH3)"]; C [label="Cyanide (KCN)"]; D [label="[Iminium Ion Intermediate]"]; E [label="2-Amino-2-(3-bromophenyl)acetonitrile"];

} caption [label="Fig. 1: Strecker Synthesis Workflow", fontname="Arial", fontsize=10]; enddot Caption: High-level overview of the Strecker synthesis.

Mechanistic Rationale

The reaction proceeds through two key stages:[9][12]

-

Imine Formation: The aldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine, or more accurately, its protonated form, the iminium ion. This step is acid-catalyzed and involves the elimination of water.[12]

-

Cyanide Addition: The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion. This irreversible step forms the stable α-aminonitrile product.[10]

Field-Proven Experimental Protocol: Strecker Synthesis

-

Objective: To synthesize 2-amino-2-(3-bromophenyl)acetonitrile.

-

Materials: 3-bromobenzaldehyde, ammonium chloride (NH₄Cl), potassium cyanide (KCN), methanol, water.

-

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) in water and add it to a solution of 3-bromobenzaldehyde (1.0 eq) in methanol. Stir the mixture at room temperature.

-

Separately, dissolve potassium cyanide (1.1 eq) in a minimum amount of cold water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the KCN solution to the aldehyde/ammonium chloride mixture. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-2-(3-bromophenyl)acetonitrile.

-

Application in Heterocycle Synthesis

The true power of 2-amino-2-(3-bromophenyl)acetonitrile is realized in its conversion to more complex heterocyclic systems. We will explore two high-impact examples: the synthesis of imidazoles and tetrazoles.

Synthesis of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, found in drugs like the angiotensin II receptor antagonist, Losartan.[13][14] A powerful method transforms N-acylated α-aminonitriles into highly functionalized imidazoles.[13][14]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2-Amino-2-(3-bromophenyl)acetonitrile"]; B [label="Acylation\n(e.g., Valeroyl Chloride)"]; C [label="N-Acylated α-Aminonitrile"]; D [label="Cyclization/Chlorination\n(PPh3, CCl4)"]; E [label="4-(3-Bromophenyl)-2-butyl-\n5-chloro-1H-imidazole"];

} caption [label="Fig. 2: Imidazole Synthesis Workflow", fontname="Arial", fontsize=10]; enddot Caption: Synthesis of a substituted imidazole from the core building block.

Causality Behind Experimental Choices:

-

Acylation: The initial acylation of the amino group is critical. It serves two purposes: it protects the amine and, more importantly, it provides the atoms that will become part of the final imidazole ring (the acyl group's carbonyl carbon and R-group).

-

Cyclization/Chlorination Reagents: The use of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) is a clever choice for a one-pot transformation.[13] This reagent system is known to generate dichlorotriphenylphosphorane, which activates the N-acylated α-aminonitrile, facilitating a complex cascade of cyclization, chlorination, and tautomerization to yield the final 5-chloro-imidazole product.[14] The resulting chloro-substituted imidazole is itself a valuable intermediate for further functionalization, for example, via palladium-catalyzed coupling reactions.[13]

Synthesis of 5-Substituted Tetrazoles

The tetrazole ring is another cornerstone of medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic properties.[15][16] The most direct route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source to a nitrile.[15][17]

Mechanistic Rationale: The reaction involves the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion.[16] The resulting intermediate then undergoes cyclization to form the aromatic tetrazole ring.[16] While hydrazoic acid can be used, it is dangerously explosive.[18] Safer and more practical lab-scale methods utilize sodium azide (NaN₃) with a proton source like ammonium chloride or a recyclable tertiary amine hydrochloride.[17][18]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} caption [label="Fig. 3: Tetrazole Synthesis via [3+2] Cycloaddition", fontname="Arial", fontsize=10]; enddot Caption: General scheme for tetrazole formation.

Field-Proven Experimental Protocol: Tetrazole Synthesis

-

Objective: To synthesize 5-(Amino(3-bromophenyl)methyl)-1H-tetrazole.

-

Materials: 2-amino-2-(3-bromophenyl)acetonitrile, sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-2-(3-bromophenyl)acetonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas.

-

Heat the mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl. This will protonate the tetrazole and may cause it to precipitate. Perform this step in a fume hood as acidification of residual azide can generate toxic hydrazoic acid.

-

Pour the mixture into a larger volume of cold water to fully precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The Synthetic Power of the Bromine Handle

A key feature that elevates 2-amino-2-(3-bromophenyl)acetonitrile from a simple building block to a strategic tool is the bromine atom. Once the desired heterocyclic core is assembled, the bromo-substituent serves as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption [label="Fig. 4: Post-Synthesis Diversification", fontname="Arial", fontsize=10]; enddot Caption: Utilizing the bromine handle for late-stage functionalization.

This strategy allows for the rapid generation of a library of analogues from a common intermediate, which is exceptionally efficient for exploring structure-activity relationships (SAR) in a drug discovery campaign.

Summary of Synthetic Applications

| Heterocycle | Key Reagents | Reaction Type | Significance |

| Imidazole | Acyl Halide, PPh₃, CCl₄ | Acylation, Cyclization | Privileged scaffold in pharmaceuticals (e.g., antihypertensives).[13][14] |

| Tetrazole | Sodium Azide, NH₄Cl | [3+2] Cycloaddition | Carboxylic acid bioisostere, improves metabolic stability.[15] |

Conclusion

2-Amino-2-(3-bromophenyl)acetonitrile is a testament to the power of strategic molecular design. Its convergent functionalities provide chemists with a robust and versatile platform for the efficient synthesis of high-value heterocyclic compounds. The ability to first construct a core scaffold and then diversify it through the aryl bromide handle makes this building block an invaluable asset in the quest for novel therapeutics. The methodologies outlined in this guide, grounded in established and reliable chemical transformations, offer a clear pathway for researchers to leverage this powerful tool in their own synthetic and drug discovery endeavors.

References

-

Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Institute of Technology. Retrieved from [Link]

-

Gama, Y. P., et al. (2004). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Organic Letters, 6(5), 787-790. Available at: [Link]

-

Patel, H. M., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(4), 807-811. Available at: [Link]

-

Zarghi, A., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(11), 18851-18859. Available at: [Link]

-

Gama, Y. P., et al. (2004). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated r-Aminonitriles. Organic Letters. Available at: [Link]

-

ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Available at: [Link]

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

-

ResearchGate. (n.d.). Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Organic Chemistry Explained. (2025, December 25). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(42), 26087-26115. Available at: [Link]

-

Ghogare, P. T., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1169. Available at: [Link]

-

Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry, 19(5), 376-394. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Szymański, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3836. Available at: [Link]

- Itoh, M., et al. (1976). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 55, 9.

-

ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved from [Link]

-

Stucchi, M., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(19), 5453-5464. Available at: [Link]

-

PubChem. (n.d.). 2-amino-2-(3-bromophenyl)acetonitrile. Retrieved from [Link]

-

Barańska, P., et al. (2021). Heterocycles in Medicinal Chemistry III. Molecules, 26(4), 996. Available at: [Link]

-

Smith, L. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

- Mironov, M. A., & Ikonnikov, N. S. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 4, 30.

-

Dömling, A., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(13), 2846-2880. Available at: [Link]

-

Jampílek, J., & Kráľová, K. (2020). Heterocycles in Medicinal Chemistry II. Molecules, 25(20), 4648. Available at: [Link]

-

Isopi, J., et al. (2019). Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 889-911. Available at: [Link]

-

PapersFlow. (n.d.). Multicomponent Reactions for Heterocycles: Research Guide & Papers. Retrieved from [Link]

-

Khaligh, N. G. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(11), 2142-2148. Available at: [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 18. chalcogen.ro [chalcogen.ro]

Application Note: Utilizing 2-Amino-2-(3-bromophenyl)acetonitrile in Diversity-Oriented Library Synthesis

Strategic Rationale & Chemical Logic

In the realm of Diversity-Oriented Synthesis (DOS) and combinatorial drug discovery, the selection of a highly versatile, multi-functional scaffold is paramount. 2-Amino-2-(3-bromophenyl)acetonitrile (CAS: 120667-58-5) serves as an exceptional trifunctional building block[1].

This molecule possesses three distinct orthogonal reactive sites:

-

The Primary Amine: Susceptible to acylation, sulfonylation, or reductive amination.

-

The α -Nitrile Group: Capable of hydrolysis to amino acids, reduction to diamines, or cyclization into nitrogen-rich heterocycles (e.g., tetrazoles, imidazoles)[2].

-

The 3-Bromoaryl Handle: A highly efficient electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage biaryl or heteroaryl diversification[3].

By systematically addressing each functional group, researchers can generate exponentially large libraries of structurally diverse, drug-like molecules from a single starting material.

Divergent Workflow Visualization

The following diagram illustrates the strategic sequence of derivatization. The logic dictates that the primary amine must be capped first to prevent palladium-catalyst poisoning during downstream cross-coupling.

Divergent library synthesis workflow from 2-Amino-2-(3-bromophenyl)acetonitrile.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls to ensure the chemical logic holds true before proceeding to the next combinatorial split.

Protocol A: N-Acylation (Amine Capping)

Causality: Free primary amines act as strong σ -donors that can coordinate to palladium centers, leading to catalyst deactivation or competitive Buchwald-Hartwig amination side reactions. Converting the amine to an amide masks this reactivity, directing subsequent transformations exclusively to the nitrile or the aryl bromide.

-

Reaction: Dissolve 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

-

Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv). The excess base neutralizes the HCl salt and acts as an acid scavenger.

-

Acylation: Dropwise add the desired acid chloride (R-COCl) (1.1 equiv) from the library subset.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). Perform a Ninhydrin stain. Validation metric: The starting material will show a bright purple spot (primary amine). The reaction is complete when the purple spot completely disappears, confirming full amine capping.

-

Workup: Wash with 1M HCl to remove residual DIPEA, followed by brine. Dry over Na2SO4 and concentrate.

Protocol B: Nitrile Cyclization to 5-Chloro-1H-imidazoles

Causality: To expand the 3D spatial diversity of the library, the linear nitrile can be cyclized into an imidazole. Utilizing Vilsmeier-type conditions with triphenylphosphine ( PPh3 ) and carbon tetrachloride ( CCl4 ) generates an imidoyl chloride intermediate that undergoes intramolecular cyclization. CCl4 acts as both the oxidant and the halogen source[3].

-

Reaction: Dissolve the N-acylated intermediate from Protocol A (1.0 equiv) in anhydrous acetonitrile.

-

Activation: Add PPh3 (2.5 equiv) and CCl4 (2.5 equiv).

-

Heating: Stir the mixture at 45 °C for 12 hours.

-

Self-Validation (In-Process Control): Monitor via IR spectroscopy and LC-MS. Validation metric: The sharp nitrile stretching frequency (~2250 cm⁻¹) in the IR spectrum must completely disappear. LC-MS will show a mass shift corresponding to the incorporation of a chlorine atom (distinct 3:1 isotopic pattern for 35Cl/37Cl ).

-

Purification: Filter through a short silica plug to remove triphenylphosphine oxide byproducts.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: With the amine protected and the nitrile either intact or cyclized, the 3-bromoaryl handle is primed for cross-coupling. If Protocol B was executed, the molecule now possesses two orthogonal cross-coupling handles (3-bromo and 5-chloro). A highly active, electron-rich catalyst system ( Pd2(dba)3 / tBu3P⋅HBF4 ) is required to overcome the steric hindrance and successfully insert into both the C-Br and C-Cl bonds[3].

-

Reaction: In a microwave vial, combine the brominated substrate (1.0 equiv), the diverse aryl boronic acid ( Ar−B(OH)2 ) (1.5 to 3.0 equiv depending on single vs. dual coupling), and K3PO4 (3.0 equiv).

-

Catalyst Formation: Add Pd2(dba)3 (5 mol%) and tBu3P⋅HBF4 (10 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v). Purge with Argon for 5 minutes.

-

Coupling: Heat under microwave irradiation at 100 °C for 30 minutes.

-

Self-Validation (In-Process Control): Analyze the crude mixture via LC-MS. Validation metric: The characteristic 1:1 isotopic doublet of the bromine atom ( 79Br/81Br ) must be completely absent in the product mass envelope, proving successful oxidative addition and reductive elimination of the biaryl product.

Quantitative Data & Optimization Summary

The following table summarizes the expected yields and critical optimization parameters for the library synthesis workflow.

| Reaction Phase | Reagents & Catalyst | Target Motif | Expected Yield | Causality / Optimization Note |

| N-Acylation | R-COCl, DIPEA, DCM | N-Acyl α -aminonitrile | 85–95% | Prevents free-amine Pd-poisoning during downstream cross-coupling. Excess base is critical if using the HCl salt of the starting material. |

| Nitrile Cyclization | PPh3 , CCl4 , MeCN (45 °C) | 5-Chloro-1H-imidazole | 70–85% | CCl4 acts as both halogen source and oxidant. Elevated temperatures (45 °C) are required to drive the imidoyl chloride intermediate to full cyclization[3]. |

| Suzuki Coupling | Ar-B(OH)₂, Pd2(dba)3 , tBu3P⋅HBF4 | Biaryl / Aryl-imidazole | 65–90% | The bulky, electron-rich tBu3P ligand facilitates rapid oxidative addition into both the C-Br and C-Cl bonds, allowing for one-pot dual arylation if desired[3]. |

References

-

Zhao, L., et al. "New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles". Organic Letters, ACS Publications, 2004. Available at:[Link]

Sources

application of 2-Amino-2-(3-bromophenyl)acetonitrile in medicinal chemistry

Application Note: 2-Amino-2-(3-bromophenyl)acetonitrile as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for bifunctional building blocks that allow for rapid, multidirectional scaffold diversification. 2-Amino-2-(3-bromophenyl)acetonitrile (CAS: 120667-58-5 for the free base; 91481-24-2 for the hydrochloride salt) is a highly privileged α -aminonitrile. It serves as a critical synthetic hub: the aminonitrile moiety acts as a masked unnatural amino acid, a precursor to 1,2-diamines, and a foundation for N-heterocycles, while the 3-bromo substitution provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling. This guide details the mechanistic rationale, downstream applications, and self-validating protocols for utilizing this scaffold in drug discovery.

Chemical Profile & Structural Rationale

The utility of 2-Amino-2-(3-bromophenyl)acetonitrile is rooted in its highly reactive, densely functionalized structure:

-

The α -Aminonitrile Motif: This moiety is a classic product of the Strecker synthesis. The nitrile group is at the oxidation state of a carboxylic acid but is significantly more stable under neutral conditions, allowing it to act as a protecting group or a reactive electrophile for cyclization [1].

-

The 3-Bromo Handle: Halogens on aromatic rings are indispensable in fragment-based drug discovery. The meta-bromo group is electronically decoupled from the α -position, ensuring it does not sterically hinder reactions at the aminonitrile center, yet it remains highly reactive for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate biaryl or heteroaryl systems.

Mechanistic Pathways & Downstream Diversification

The synthesis of the scaffold relies on the multicomponent Strecker reaction, wherein 3-bromobenzaldehyde is condensed with an ammonia source and a cyanide donor. Modern organocatalytic and transition-metal-free approaches have significantly improved the safety and yield of this transformation [2].

Once synthesized, the scaffold can be diverted into four primary medicinal chemistry workflows, illustrated below:

Workflow of 2-Amino-2-(3-bromophenyl)acetonitrile synthesis and downstream diversification.

Key Applications in Drug Discovery

A. Synthesis of Unnatural Amino Acids (3-Bromophenylglycine) Hydrolysis of the aminonitrile yields 3-bromophenylglycine. Unnatural amino acids are heavily utilized in the synthesis of peptidomimetics to enhance proteolytic stability and structural rigidity. For instance, halogenated phenylglycine derivatives are critical components in engineered scaffolds, such as cyclic peptide ligands targeting αvβ3 integrins for vascularized tissue repair [3].

B. Construction of N-Heterocycles The proximity of the primary amine and the electrophilic nitrile carbon makes this scaffold ideal for synthesizing 5-amino-4H-imidazoles, pyrazines, and quinazolines. Reacting the aminonitrile with imidoesters or orthoesters triggers a cyclization cascade that rapidly builds drug-like heterocyclic cores.

C. Late-Stage Functionalization via Cross-Coupling Because the aminonitrile group is relatively stable under basic, anaerobic conditions, the 3-bromo handle can be subjected to Suzuki coupling with various arylboronic acids. This allows medicinal chemists to build a library of biaryl- α -aminonitriles from a single common intermediate.

Quantitative Reaction Profiles

To assist in synthetic planning, the following table summarizes the expected quantitative outcomes and Quality Control (QC) markers for the downstream transformations of this scaffold.

| Transformation | Reagents / Conditions | Target Scaffold | Typical Yield (%) | Analytical QC Marker (Self-Validation) |

| Hydrolysis | 6M HCl, Reflux, 16h | 3-Bromophenylglycine | 75–85% | LC-MS: m/z 230/232 [M+H]⁺ (1:1 ratio) |

| Reduction | LiAlH₄, THF, 0°C to RT | 1-(3-Bromophenyl)ethane-1,2-diamine | 60–70% | FT-IR: Disappearance of -C≡N stretch (~2230 cm⁻¹) |

| Cyclization | Imidoester, EtOH, Reflux | 5-Amino-4H-imidazoles | 70–80% | ¹H NMR: Appearance of Imidazole C-H singlet (~7.5 ppm) |

| Cross-Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl- α -aminonitriles | 80–90% | LC-MS: Shift in mass, loss of Br isotopic doublet pattern |

Experimental Protocols

The following protocols are designed as self-validating systems . Causality for reagent selection is explicitly stated to empower researchers to troubleshoot and adapt the methodology.

Protocol 1: Modified Strecker Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

Objective: Synthesize the title compound safely and in high yield without the use of highly toxic HCN gas.

-

Imine Formation: In a flame-dried 100 mL round-bottom flask, dissolve 3-bromobenzaldehyde (10 mmol, 1.0 equiv) in 25 mL of anhydrous methanol. Add ammonium chloride (NH₄Cl, 15 mmol, 1.5 equiv).

-

Causality: NH₄Cl serves as a mild, solid ammonia source. Methanol facilitates the solubility of both the organic aldehyde and the inorganic salt, driving the equilibrium toward the intermediate imine.

-

-

Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trimethylsilyl cyanide (TMSCN, 12 mmol, 1.2 equiv) over 10 minutes.

-

Causality: TMSCN is chosen over alkali cyanides (KCN/NaCN) to prevent the evolution of lethal HCN gas. Cooling to 0 °C controls the exothermic addition of the cyanide to the imine and minimizes the formation of cyanohydrin byproducts.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation (QC):

-

TLC: Run in Hexanes:EtOAc (7:3). The product spot will be UV-active and stain deep purple with ninhydrin (indicating a primary amine).

-

¹H NMR (CDCl₃): Confirm the disappearance of the aldehyde proton (~9.9 ppm). Look for the diagnostic singlet of the α -proton (CH-CN) at δ 4.85 ppm .

-

Protocol 2: Acid-Catalyzed Hydrolysis to 3-Bromophenylglycine

Objective: Convert the α -aminonitrile to the corresponding unnatural amino acid.

-

Hydrolysis: Suspend 2-Amino-2-(3-bromophenyl)acetonitrile (5 mmol) in 15 mL of 6M HCl in a heavy-walled reaction vial equipped with a magnetic stir bar.

-

Causality: Nitriles are notoriously difficult to hydrolyze. The electron-withdrawing nature of the 3-bromo group decreases electron density at the nitrile carbon. While this accelerates initial hydration to the primary amide, the subsequent hydrolysis of the amide to the carboxylic acid requires sustained thermal energy and a high hydronium ion concentration (6M HCl).

-

-

Thermal Activation: Seal the vial and heat the mixture at 100 °C (reflux) for 16 hours.

-

Isolation: Cool the reaction to room temperature. The crude amino acid hydrochloride salt may partially precipitate. Transfer the mixture to a beaker and carefully adjust the pH to ~5.5–6.0 (the approximate isoelectric point of phenylglycines) using 2M NaOH.

-

Causality: Adjusting to the isoelectric point minimizes the solubility of the zwitterionic amino acid, forcing it to precipitate out of the aqueous solution.

-

-

Filtration: Filter the resulting white/off-white precipitate, wash with ice-cold water (2 × 5 mL) followed by cold ethanol (5 mL), and dry in a vacuum oven.

-

Self-Validation (QC):

-

LC-MS (ESI+): Confirm the exact mass. The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet at m/z 230 and 232 [M+H]⁺ .

-

FT-IR: Confirm the appearance of a broad O-H/N-H stretch (3300–2500 cm⁻¹) and a strong carbonyl C=O stretch (~1580–1600 cm⁻¹ for the zwitterionic carboxylate), alongside the complete disappearance of the -C≡N stretch.

-

References

-

Strecker reaction and α -amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ChemSusChem / ResearchGate (2020). Available at:[Link]

-

Organocatalytic Synthesis of α -Aminonitriles: A Review. Catalysts (2022), 12(10), 1149. Available at:[Link]

- Engineered scaffolds for vascularized tissue repair.US Patent 11246961B2 (2022).

Application Note: High-Purity Isolation of 2-Amino-2-(3-bromophenyl)acetonitrile via Modified Normal-Phase Column Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Amino-2-(3-bromophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Due to the inherent basicity and potential instability of α-aminonitriles on standard silica gel, a modified normal-phase column chromatography method is presented. This protocol emphasizes the use of a basic modifier in the mobile phase to mitigate undesirable on-column interactions, thereby ensuring high purity and recovery of the target compound. We will delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and provide a comprehensive troubleshooting guide to address common purification challenges.

Introduction: The Challenge of Purifying α-Aminonitriles

2-Amino-2-(3-bromophenyl)acetonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various receptors and enzymes.[1] The asymmetric Strecker synthesis, a common route to such α-aminonitriles, often yields a crude product containing unreacted starting materials, byproducts, and potential degradation products.[2] Effective purification is therefore a critical step to ensure the integrity of subsequent synthetic transformations.

The primary challenge in the chromatographic purification of α-aminonitriles like the target compound lies in their chemical nature. The presence of a basic amino group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[3] This can result in significant peak tailing, poor separation, and even on-column degradation of the product.[3] Furthermore, aminonitriles can be susceptible to hydrolysis or a retro-Strecker reaction under certain conditions, further complicating their isolation.[3]

This guide provides a robust and reproducible method that addresses these challenges head-on, enabling researchers to obtain high-purity 2-Amino-2-(3-bromophenyl)acetonitrile with excellent recovery.

The Chromatographic Rationale: Mitigating Undesirable Interactions

To overcome the issues associated with purifying basic compounds on silica gel, this protocol employs a key modification: the addition of a basic modifier, triethylamine (TEA), to the mobile phase.

Why Triethylamine?

The acidic silanol groups (Si-OH) on the silica surface can protonate the basic amino group of our target compound, leading to strong ionic interactions. This is the primary cause of streaking and poor recovery.[3] By introducing a small amount of a volatile base like triethylamine (typically 1% v/v) into the eluent, we effectively "shield" the analyte from these acidic sites. The TEA preferentially interacts with the silanol groups, creating a less acidic stationary phase surface and allowing the aminonitrile to elute symmetrically.[3][4]

Stationary and Mobile Phase Selection

-

Stationary Phase: Standard flash-grade silica gel (40-63 µm) is used due to its high surface area and resolving power for moderately polar compounds.

-

Mobile Phase: A gradient system of ethyl acetate (EtOAc) in hexanes is employed. This allows for the initial elution of non-polar impurities with a low-polarity solvent, followed by the elution of the more polar target compound as the concentration of ethyl acetate is increased. The constant presence of 1% triethylamine throughout the gradient is crucial for maintaining a consistent, deactivated silica surface.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude 2-Amino-2-(3-bromophenyl)acetonitrile. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Crude 2-Amino-2-(3-bromophenyl)acetonitrile | Glass Chromatography Column (40 mm ID) |

| Silica Gel (40-63 µm particle size) | Fraction Collector or Test Tubes |

| Hexanes (HPLC Grade) | Rotary Evaporator |

| Ethyl Acetate (HPLC Grade) | TLC Plates (Silica Gel 60 F254) |

| Triethylamine (TEA) | TLC Developing Chamber |

| Dichloromethane (DCM) | UV Lamp (254 nm) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Ninhydrin Staining Solution |

Workflow Diagram

Caption: Workflow for the purification of 2-Amino-2-(3-bromophenyl)acetonitrile.

Detailed Procedure

Step 1: Thin-Layer Chromatography (TLC) Analysis Before proceeding with the column, it is imperative to determine an appropriate solvent system using TLC.

-

Plate: Silica gel 60 F254

-

Mobile Phase: Start with 20% EtOAc in Hexanes + 1% TEA. Adjust the ratio of EtOAc to Hexanes to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

-

Visualization: First, visualize the plate under a UV lamp (254 nm) to see UV-active compounds. Then, stain the plate with a ninhydrin solution and gently heat to visualize the amine-containing spots (they will typically appear as purple or yellow spots).[5]

Step 2: Column Preparation

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexanes + 1% TEA).

-

Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed.[4] Drain the excess solvent until it is level with the top of the silica.

Step 3: Sample Loading (Dry Loading Recommended) Dry loading is preferred to ensure a narrow sample band and better separation.

-

Dissolve the crude 2-Amino-2-(3-bromophenyl)acetonitrile in a minimal amount of dichloromethane (DCM).

-

Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

-

Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[6]

-

Gently add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

-

Begin eluting with the initial, low-polarity solvent system determined by your TLC analysis (e.g., 5% EtOAc in Hexanes + 1% TEA).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows (adjust based on TLC results):

-

2 Column Volumes (CV): 5% EtOAc in Hexanes + 1% TEA

-

5 CV: Gradient from 5% to 30% EtOAc in Hexanes + 1% TEA

-

5 CV: 30% EtOAc in Hexanes + 1% TEA (or until the product has fully eluted)

-

-

Collect fractions of a consistent volume throughout the elution process.

Step 5: Fraction Analysis and Product Isolation

-

Analyze the collected fractions by TLC using the same mobile phase as in Step 1.

-

Combine the fractions that contain the pure product.

-

Remove the mobile phase (including the triethylamine) from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified 2-Amino-2-(3-bromophenyl)acetonitrile.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Streaking/Tailing on TLC and Column | Strong acid-base interaction between the basic amine and acidic silica gel.[3] | Ensure a consistent 1% (v/v) of triethylamine is present in all mobile phases used for both TLC and column chromatography.[3] |

| Low Product Recovery | 1. Irreversible binding to the silica gel. 2. On-column degradation (e.g., retro-Strecker reaction).[3] | 1. Use the recommended dry loading technique with a basic-modified eluent. 2. Avoid excessive heat during solvent evaporation. Proceed with purification promptly after synthesis to minimize degradation.[3] |

| Co-elution of Impurities | Inappropriate solvent gradient or overloading of the column.[4] | 1. Optimize the solvent gradient using TLC to ensure good separation between the product and impurities. A slower, more shallow gradient may be required. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |

| Product Degradation During Workup | Hydrolysis of the aminonitrile in acidic or strongly basic aqueous solutions during extraction.[3] | Before chromatography, ensure the workup is performed under neutral or mildly basic conditions (pH 7-8). Use a mild base like sodium bicarbonate for washes instead of strong bases.[3] |

Alternative and Advanced Strategies

While the modified normal-phase method is robust, certain situations may call for alternative approaches.

-

Amine-Functionalized Silica: For particularly challenging separations of basic compounds, using an amino-propyl functionalized silica gel as the stationary phase can be highly effective. This phase has a less acidic surface, inherently reducing the strong ionic interactions that cause tailing.[7][8]

-

Reversed-Phase Chromatography (C18): For highly polar aminonitriles, reversed-phase chromatography using a C18-bonded silica stationary phase with a polar mobile phase (e.g., water/acetonitrile) can be a viable alternative, as it avoids issues with acidic silica.[3][6]

-

Amine Protection: In cases of extreme instability or purification difficulty, protecting the amine functionality as a carbamate (e.g., Boc or Cbz) can be an excellent strategy.[3][9] The protected compound is less basic and more stable, simplifying purification on standard silica gel. The protecting group can then be removed in a subsequent step.[3][10]

Conclusion

The successful purification of 2-Amino-2-(3-bromophenyl)acetonitrile by column chromatography is readily achievable by addressing the inherent basicity of the molecule. The use of a triethylamine-modified mobile phase effectively deactivates the acidic silica gel surface, leading to symmetrical peak shapes, improved resolution, and high recovery. By following the detailed protocol and understanding the principles outlined in this application note, researchers can confidently and efficiently isolate this important synthetic intermediate in high purity, paving the way for successful downstream applications in drug discovery and development.

References

- BenchChem. (2025).

- Sigma-Aldrich. 3-Bromophenylacetonitrile 98.

- National Center for Biotechnology Information. (n.d.). (3-Bromophenyl)acetonitrile. PubChem.

- BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile.

- BenchChem. (2025).

- BenchChem. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide.

- RSC Publishing. (n.d.).

- BenchChem. (2025).

- Master Organic Chemistry. Amine Protection and Deprotection.

- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.

- MDPI. (2023, January 21). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior.

- Organic Chemistry Portal. Protective Groups.

- Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids.

Sources

- 1. 3-溴氰苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. sorbtech.com [sorbtech.com]

- 8. Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior | MDPI [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Protective Groups [organic-chemistry.org]

Application and Protocol Guide for the Characterization of 2-Amino-2-(3-bromophenyl)acetonitrile by NMR and Mass Spectrometry

Introduction: The Significance of α-Aminonitriles in Drug Discovery

2-Amino-2-(3-bromophenyl)acetonitrile belongs to the class of α-aminonitriles, a critical scaffold in synthetic and medicinal chemistry. These compounds are renowned as direct precursors to α-amino acids and their derivatives, which are fundamental building blocks for a vast array of pharmaceuticals.[1][2] The synthetic accessibility of α-aminonitriles, most notably through the Strecker reaction, allows for diverse structural modifications, making them invaluable starting materials in the development of novel therapeutic agents.[1][3] The incorporation of a bromine atom on the phenyl ring provides a strategic handle for further synthetic transformations, such as cross-coupling reactions, enhancing its utility as a versatile intermediate in drug development pipelines.

Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation and purity assessment of 2-Amino-2-(3-bromophenyl)acetonitrile are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This technical guide provides a comprehensive overview of the expected spectral features of this compound and detailed, field-proven protocols for its analysis, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-(3-bromophenyl)acetonitrile | N/A |

| CAS Number | 120667-58-5 | [3] |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| Monoisotopic Mass | 209.97926 Da | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-2-(3-bromophenyl)acetonitrile, both ¹H and ¹³C NMR are essential for structural verification. The following data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum will feature distinct signals for the aromatic protons, the benzylic methine proton, and the amino protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the electron-donating nature of the amino group.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and In-depth Comments |

| H-2' | ~7.65 | t | ~1.8 | 1H | This proton is ortho to the bromine and meta to the aminoacetonitrile group. It will appear as a triplet due to coupling with H-4' and H-6'. |

| H-6' | ~7.50 | ddd | ~8.0, 2.0, 1.0 | 1H | This proton is ortho to the aminoacetonitrile group and meta to the bromine. It will couple to H-5', H-4', and H-2'. |

| H-4' | ~7.45 | ddd | ~8.0, 2.0, 1.0 | 1H | This proton is para to the aminoacetonitrile group and ortho to the bromine. It will show coupling to H-5', H-6', and H-2'. |

| H-5' | ~7.30 | t | ~8.0 | 1H | This proton is meta to both the bromine and the aminoacetonitrile group. It will appear as a triplet due to coupling with H-4' and H-6'. |

| -CH- (α-proton) | ~4.80 | s | N/A | 1H | The methine proton is adjacent to the electron-withdrawing nitrile and phenyl groups, and the amino group, leading to a downfield shift. Its multiplicity will be a singlet. |

| -NH₂ | ~2.5-3.5 | br s | N/A | 2H | The amino protons are exchangeable and typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[4] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and In-depth Comments |

| C-3' (C-Br) | ~122.5 | The carbon directly attached to the bromine atom is significantly shielded. |

| C-1' | ~138.0 | The ipso-carbon attached to the aminoacetonitrile group. |

| C-6' | ~130.5 | Aromatic CH carbon. |

| C-5' | ~129.5 | Aromatic CH carbon. |

| C-4' | ~130.0 | Aromatic CH carbon. |

| C-2' | ~125.0 | Aromatic CH carbon, ortho to the bromine. |

| -CN | ~118.0 | The nitrile carbon typically appears in this region.[5] |

| -CH- (α-carbon) | ~45.0 | The benzylic carbon is shifted upfield due to the attached amino group. |

Experimental Protocols: NMR Spectroscopy

This protocol is based on standard best practices for obtaining high-quality NMR data for small organic molecules.[6][7]

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-2-(3-bromophenyl)acetonitrile.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[8]

-

Cap the tube and vortex gently to ensure a homogeneous solution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: ≥1024 (dependent on sample concentration)

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1.5 s

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Reference the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.[6]

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. For 2-Amino-2-(3-bromophenyl)acetonitrile, electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion.

Expected Mass Spectrum Features (ESI-MS)

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the protonated molecular ion will appear as a characteristic doublet.[9][10]

-

[M+H]⁺ (with ⁷⁹Br): m/z 210.9865

-

[M+H]⁺ (with ⁸¹Br): m/z 212.9845

-

The relative intensity of these two peaks will be approximately 1:1.

-

-

Fragmentation Pattern: The primary fragmentation pathway for α-aminonitriles upon collision-induced dissociation (CID) is typically the loss of HCN or the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage).[11][12]

Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z | Assignment |

| [C₈H₈⁷⁹BrN₂]⁺ | 210.9865 | [M+H]⁺ |

| [C₈H₈⁸¹BrN₂]⁺ | 212.9845 | [M+H]⁺ |

| [C₇H₇⁷⁹BrN]⁺ | 195.9760 | [M+H - NH₃]⁺ |

| [C₇H₇⁸¹BrN]⁺ | 197.9740 | [M+H - NH₃]⁺ |

| [C₇H₆⁷⁹Br]⁺ | 182.9651 | [M+H - HCN - H₂]⁺ |

| [C₇H₆⁸¹Br]⁺ | 184.9631 | [M+H - HCN - H₂]⁺ |

Workflow for Mass Spectrometry Analysis

Caption: General workflow for ESI-MS analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

-

-

Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for the specific instrument.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

-

-

Data Analysis:

-

Examine the full scan spectrum for the characteristic 1:1 isotopic doublet of the [M+H]⁺ ion.

-

Analyze the MS/MS spectrum to identify the key fragment ions and propose a fragmentation pathway.

-

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of 2-Amino-2-(3-bromophenyl)acetonitrile.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of 2-Amino-2-(3-bromophenyl)acetonitrile using NMR and mass spectrometry. The predicted spectral data, coupled with the detailed experimental protocols, offer a reliable reference for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

-

PubChem. (n.d.). (3-Bromophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Mdpi.com. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]

Sources

- 1. 2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5 [matrix-fine-chemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for 2-Amino-2-(3-bromophenyl)acetonitrile in Agrochemical Research

Introduction: The Potential of α-Aminonitriles in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of organic chemistry, α-aminonitriles stand out as a class of compounds with significant potential.[1][2] These bifunctional molecules, characterized by an amino and a nitrile group attached to the same carbon, are versatile intermediates in the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals.[3][4] Their utility is underscored by the fact that certain N-aryl-tetrahydroisoquinoline nitriles have been identified as pesticides.[4]

This guide focuses on a specific, yet under-explored α-aminonitrile: 2-Amino-2-(3-bromophenyl)acetonitrile . The presence of a bromine atom on the phenyl ring is of particular interest, as halogenation is a common strategy in the design of agrochemicals to enhance efficacy and metabolic stability. While direct applications of this specific compound in agrochemical literature are not yet established, its structural motifs suggest a compelling rationale for its investigation as a potential herbicide, fungicide, or insecticide.

These application notes provide a comprehensive framework for researchers, chemists, and professionals in the agrochemical industry to synthesize, characterize, and evaluate the potential of 2-Amino-2-(3-bromophenyl)acetonitrile as a lead compound in the development of new crop protection agents. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices.

Part 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile via Strecker Synthesis

The most direct and atom-economical method for the synthesis of α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction.[1][2][5][6] This reaction involves the condensation of an aldehyde (3-bromobenzaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (potassium cyanide) to yield the desired α-aminonitrile.[5][6]

Causality of Experimental Choices:

-

One-Pot Reaction: This approach is highly efficient as it minimizes the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

-

Ammonium Chloride as Ammonia Source: Ammonium chloride provides a safe and convenient in-situ source of ammonia and also acts as a mild acid to catalyze the formation of the imine intermediate.[6]

-

Potassium Cyanide as Cyanide Source: Potassium cyanide is a readily available and effective nucleophile for the formation of the C-C bond in the final product. Extreme caution must be exercised when handling this reagent due to its high toxicity.

-

Solvent System: An aqueous/organic solvent system is often employed to facilitate the dissolution of the starting materials and the progression of the reaction.

Experimental Protocol: Strecker Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

Materials:

-

3-bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for workup)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde (1 equivalent) and ammonium chloride (1.2 equivalents) in a mixture of methanol and water. Stir the solution at room temperature.

-

Cyanide Addition: In a separate flask, carefully dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water. (Caution: KCN is highly toxic. Handle with appropriate personal protective equipment).

-

Reaction: Slowly add the aqueous solution of potassium cyanide to the stirred solution of the aldehyde and ammonium chloride.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup:

-

Once the reaction is complete, carefully acidify the reaction mixture with dilute hydrochloric acid to neutralize any remaining cyanide.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-2-(3-bromophenyl)acetonitrile.

Synthesis Workflow Diagram

Caption: Strecker synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile.

Part 2: Hypothetical Agrochemical Screening of 2-Amino-2-(3-bromophenyl)acetonitrile

The following protocols are proposed as a primary screening workflow to evaluate the potential of 2-Amino-2-(3-bromophenyl)acetonitrile across the three major classes of agrochemicals: herbicides, fungicides, and insecticides. This initial screen is designed to be broad, aiming to identify any significant biological activity that would warrant further investigation.[7]

Agrochemical Screening Workflow Diagram

Caption: Proposed workflow for primary agrochemical screening.

Protocol 1: Primary Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

-

Seeds of a monocot weed (e.g., Avena fatua - wild oat)

-

Seeds of a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

-

Pots with standardized soil mix

-

Growth chamber with controlled light, temperature, and humidity

-

Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant

-

Spray chamber for uniform application

Procedure:

-

Pre-emergence Application:

-

Sow seeds of both weed species in separate pots.

-

Immediately after sowing, apply the test compound solution at a high rate (e.g., 2000 g/ha) to the soil surface using the spray chamber.

-

Include a solvent-only control and a positive control (a commercial herbicide).

-

Place the pots in the growth chamber.

-

-

Post-emergence Application:

-

Sow seeds of both weed species and allow them to germinate and grow to the 2-3 leaf stage.

-

Apply the test compound solution at the same high rate directly to the foliage.

-

Include appropriate controls.

-

Return the pots to the growth chamber.

-

-

Evaluation:

-

After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality) compared to the controls.

-

Record the percentage of injury on a scale of 0 (no effect) to 100 (complete kill).

-

Causality: This whole-plant screen provides a realistic assessment of the compound's ability to affect plant growth through both soil and foliar uptake.[7] Using both monocot and dicot species gives an early indication of the spectrum of activity.

Protocol 2: Primary Fungicidal Activity Screening

Objective: To evaluate the in-vitro fungicidal activity of the test compound against a panel of economically important plant pathogenic fungi.

Materials:

-

Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

-

Potato Dextrose Agar (PDA)

-

Petri dishes

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Poisoned Agar Assay:

-

Prepare PDA and autoclave.

-

While the agar is still molten, add the test compound to achieve a final concentration (e.g., 100 ppm).

-

Pour the amended agar into petri dishes and allow to solidify.

-

Include a solvent-only control and a positive control (a commercial fungicide).

-

-

Inoculation:

-

Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

-

-

Incubation and Evaluation:

-

Incubate the plates at the optimal temperature for each fungus.

-

After a set period (e.g., 3-7 days), measure the diameter of the fungal colony.

-

Calculate the percentage of growth inhibition relative to the solvent control.

-

Causality: This in-vitro assay is a rapid and cost-effective method to determine if the compound has direct antifungal properties by inhibiting mycelial growth.[8][9]

Protocol 3: Primary Insecticidal Activity Screening

Objective: To assess the contact and ingestion toxicity of the test compound against a representative insect pest. A study has shown insecticidal action from some α-amino nitriles against Aedes aegypti.[10]

Materials:

-

A model insect pest (e.g., larvae of Spodoptera frugiperda - fall armyworm)

-

Artificial diet for the insect

-

Test compound dissolved in a suitable solvent

-

Micro-applicator or spray tower

-

Leaf discs from a suitable host plant (e.g., corn)

-

Ventilated containers for holding insects

Procedure:

-

Contact Toxicity (Topical Application):

-

Using a micro-applicator, apply a small, defined volume of the test compound solution (at a high concentration) to the dorsal thorax of each larva.

-

Include a solvent-only control and a positive control (a commercial insecticide).

-

Place the treated larvae in containers with an artificial diet.

-

-

Ingestion Toxicity (Leaf Disc Assay):

-

Treat leaf discs by dipping them in the test compound solution and allowing them to air dry.

-

Place one treated leaf disc in a container with one larva.

-

Include appropriate controls.

-

-

Evaluation:

-

Record mortality at 24, 48, and 72 hours after treatment.

-

Observe for any sub-lethal effects such as paralysis, feeding inhibition, or developmental abnormalities.

-

Causality: These two methods differentiate between toxicity upon direct contact and toxicity that requires ingestion, providing initial insights into the potential mode of action of the compound.

Data Presentation and Interpretation

The results from the primary screening should be summarized in a clear and concise format to facilitate decision-making.

Table 1: Summary of Primary Agrochemical Screening Results for 2-Amino-2-(3-bromophenyl)acetonitrile

| Assay Type | Target Organism(s) | Concentration | Result (e.g., % Inhibition/Mortality) |

| Herbicidal | |||

| Pre-emergence | Avena fatua | 2000 g/ha | |

| Amaranthus retroflexus | 2000 g/ha | ||

| Post-emergence | Avena fatua | 2000 g/ha | |

| Amaranthus retroflexus | 2000 g/ha | ||

| Fungicidal | |||

| In-vitro | Botrytis cinerea | 100 ppm | |

| Fusarium graminearum | 100 ppm | ||

| Insecticidal | |||

| Contact | Spodoptera frugiperda | High | |

| Ingestion | Spodoptera frugiperda | High |

A "hit" is typically defined as a compound that shows a significant level of activity (e.g., >50% inhibition or mortality) in any of the primary screens. Any confirmed hits for 2-Amino-2-(3-bromophenyl)acetonitrile would then proceed to secondary screening, which involves dose-response studies to determine EC₅₀/LC₅₀ values, and testing against a broader range of species to assess selectivity.

Conclusion

2-Amino-2-(3-bromophenyl)acetonitrile represents an intriguing starting point for agrochemical discovery. Its straightforward synthesis via the Strecker reaction and the presence of structural features common in bioactive molecules make it a worthy candidate for investigation. The protocols outlined in this guide provide a robust framework for its synthesis and initial biological evaluation. While the proposed agrochemical applications are at present hypothetical, a systematic screening approach as described here is the critical first step in uncovering the potential of this and other novel α-aminonitriles in the vital field of crop protection.

References

- Shaner, D. L. (n.d.). Primary Herbicide Screening. American Cyanamid Company.

- BenchChem. (2025). Application Notes and Protocols for Agrochemical Development. BenchChem.

- Tice, C. M. (2009). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry.

- Tice, C. M. (2009). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.

- Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.

- (1987). SCREENING FOR FUNGICIDES.

- Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.

- (2015, May 28).

- Jongsma, M. (2020, September 20). Screening insecticides. Noldus.

- (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE.

- Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods.

- (2017, October 24).

- (n.d.). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. IRIS.

- (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- (n.d.). Strecker Synthesis. Master Organic Chemistry.

- Osorio-López, C. G., et al. (2018, February 12). Synthesis of new α-amino nitriles with insecticidal action on Aedes aegypti (Diptera: Culicidae).

- (n.d.). Strecker Synthesis. Organic Chemistry Portal.

- (n.d.). Strecker amino acid synthesis. Wikipedia.

- Madadi, E. (2021).

- (2014, June 15). The Mechanisms of Neuro-toxic Pesticides. Squash Practice.

- Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science.

- Indalkar, K. S., et al. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. annualreviews.org [annualreviews.org]

- 9. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Byproduct Formation in Aminonitrile Synthesis

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of α-aminonitriles, particularly via the Strecker reaction and related methodologies. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but after workup, I see a significant amount of my starting aldehyde/ketone reappearing on my TLC/LC-MS. What's happening?

A1: This is a classic sign of the retro-Strecker reaction . The α-aminonitrile product is in equilibrium with its precursors—an imine (or iminium ion) and a cyanide source.[1] During workup or purification, particularly under thermal stress or on acidic silica gel, this equilibrium can shift, causing the aminonitrile to decompose back to the imine, which is then hydrolyzed to the starting carbonyl compound and amine. This is especially prevalent with aminonitriles derived from primary alkyl amines.

Q2: My main impurity has a similar polarity to my product but a different mass. How can I identify it?

A2: A likely candidate is the corresponding α-hydroxynitrile (cyanohydrin) . This byproduct forms when the cyanide ion directly attacks the carbonyl carbon of the starting aldehyde or ketone, competing with the desired imine formation pathway.[2][3] Another possibility, if an excess of the aldehyde and amine are used, is the formation of a bis-aminonitrile .

Q3: I'm trying to isolate my aminonitrile, but I keep getting the corresponding amino acid. How can I prevent this?

A3: This indicates that the nitrile group is undergoing complete hydrolysis . This is a common issue, especially when using strongly acidic or basic conditions during workup or purification.[1] The nitrile first hydrolyzes to an amino amide, which is often rapidly converted to the amino acid under these conditions.

Q4: My aminonitrile product is streaking badly on my silica gel column. How can I improve the chromatography?

A4: The basicity of the amino group in your product is likely causing strong interactions with the acidic silanol groups on the silica surface. This leads to poor peak shape and can even catalyze on-column degradation, such as the retro-Strecker reaction.[1]

In-Depth Troubleshooting Guides

Issue 1: Formation of α-Hydroxynitrile (Cyanohydrin) Byproduct

Question: My NMR and mass spectrometry data indicate the presence of a significant amount of α-hydroxynitrile (cyanohydrin) in my crude product. How can I minimize this impurity?

Answer:

Cyanohydrin formation is a kinetically facile but often reversible side reaction that competes directly with the formation of the imine intermediate required for aminonitrile synthesis.[2][3] The key to minimizing this byproduct is to favor the formation of the imine before introducing the cyanide source.

Mechanistic Insight:

The formation of both the aminonitrile and the cyanohydrin byproduct originate from the nucleophilic attack on the carbonyl carbon of the starting aldehyde or ketone.

Troubleshooting Strategies & Protocols:

1. Pre-formation of the Imine: The most effective strategy is to form the imine in a separate step before adding the cyanide source.

-

Protocol for Imine Pre-formation:

-

Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., methanol, ethanol, or toluene).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the mixture.[3]

-

Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the carbonyl starting material by TLC or GC-MS.

-

Once imine formation is complete, filter off the dehydrating agent.

-

Cool the resulting imine solution in an ice bath before proceeding with the dropwise addition of the cyanide source (e.g., a solution of KCN or NaCN).

-